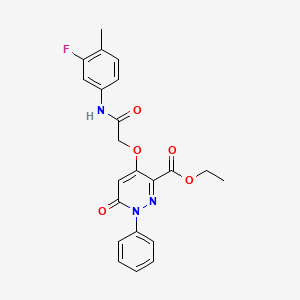

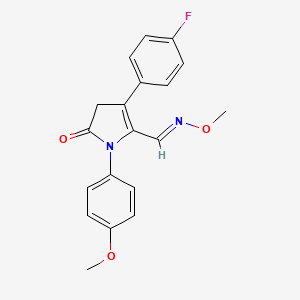

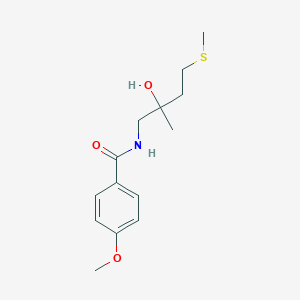

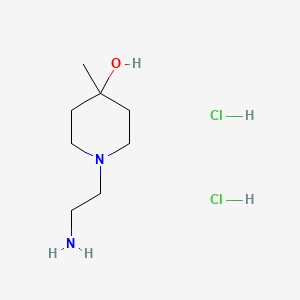

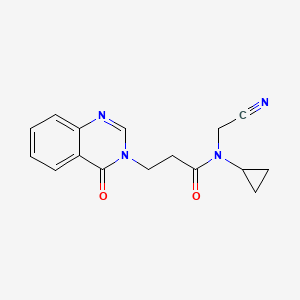

1-(2-Aminoethyl)-4-methylpiperidin-4-ol dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1-(2-Aminoethyl)-4-methylpiperidin-4-ol dihydrochloride” is a derivative of piperidine, which is a widely used structural motif in the field of medicinal chemistry . Piperidine and its derivatives are known to exhibit a wide range of biological and pharmaceutical activities .

Synthesis Analysis

While specific synthesis methods for “1-(2-Aminoethyl)-4-methylpiperidin-4-ol dihydrochloride” are not available, there are general methods for the synthesis of piperazine derivatives. These methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Aplicaciones Científicas De Investigación

Synthesis Approaches : The compound has been involved in various synthesis processes. For instance, Leflemme et al. (2005) described a synthesis procedure for 2-aryl-6-methylpiperidin-4-ols using sulfinimine chemistry, indicating a potential structural similarity or relevance in chemical synthesis processes (Leflemme et al., 2005). Similarly, Weis et al. (2003) discussed the conversion of 4-dimethylamino-5,6-dihydropyridine-2(1H)-thiones to isomeric piperidin-4-ols, followed by N-methylation to produce 2-substituted 1-methylpiperidin-4-ols, suggesting the compound's involvement in the synthesis of complex structures (Weis et al., 2003).

Chemical Properties and Reactions : Senguttuvan et al. (2013) detailed the reductive amination of 2,6-diaryl-3-methylpiperidin-4-ones, yielding 4-amino-2,6-diaryl-3-methylpiperidines, indicating the compound's relevance in producing analgesics, neuroleptics, and antihistamines (Senguttuvan et al., 2013). Harini et al. (2014) synthesized 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters, which showed promising antioxidant and antimicrobial activities, demonstrating the compound's potential in medicinal chemistry (Harini et al., 2014).

Environmental and Safety Considerations : Rodríguez et al. (2019) explored the use of diluted 4-methylpiperidine for Fmoc group removal in SPPS-Fmoc/tBu, highlighting the compound's toxic nature but also providing a safer and less polluting alternative for peptide synthesis (Rodríguez et al., 2019).

Potential Therapeutic Applications : Dyusebaeva et al. (2017) studied the antimicrobial activity of 1,2,5-trimethylpiperidin-4-ols, with certain derivatives showing a broad spectrum of activity, hinting at the compound's potential for further antimicrobial testing (Dyusebaeva et al., 2017).

Structural and Molecular Insights : Dega-Szafran et al. (2006) discussed the cocrystals of bis(4-hydroxy-1-methylpiperidine betaine) hydrochloride, revealing intricate details about molecular structure, hydrogen bonding, and molecular interactions, which could be valuable for understanding the compound's behavior in different contexts (Dega-Szafran et al., 2006).

Mecanismo De Acción

Target of Action

The primary target of 1-(2-Aminoethyl)-4-methylpiperidin-4-ol dihydrochloride is the Trace Amine-Associated Receptor 1 (TAAR1) . TAAR1 is a G protein-coupled receptor that is involved in modulating neurotransmission in the brain .

Mode of Action

1-(2-Aminoethyl)-4-methylpiperidin-4-ol dihydrochloride acts as an agonist at the TAAR1 receptor . This means it binds to the receptor and activates it, leading to a series of intracellular events. The activation of TAAR1 can modulate the release and reuptake of neurotransmitters such as dopamine .

Biochemical Pathways

Upon activation of TAAR1, intracellular signaling pathways are triggered, leading to changes in neurotransmitter release and reuptake

Result of Action

The activation of TAAR1 by 1-(2-Aminoethyl)-4-methylpiperidin-4-ol dihydrochloride can lead to changes in neurotransmission, particularly involving dopamine . This can have potential effects on behaviors and conditions associated with dopamine, such as mood and movement disorders .

Propiedades

IUPAC Name |

1-(2-aminoethyl)-4-methylpiperidin-4-ol;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O.2ClH/c1-8(11)2-5-10(6-3-8)7-4-9;;/h11H,2-7,9H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUJAYTNLRCDQHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1)CCN)O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Aminoethyl)-4-methylpiperidin-4-ol dihydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

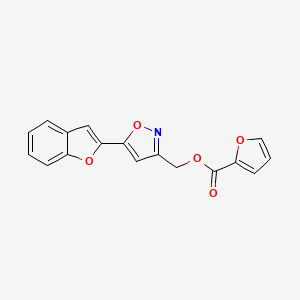

![3-(3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-oxopropyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2432086.png)

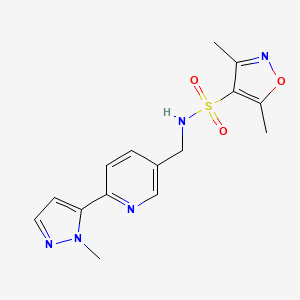

![1-{[1-(2,5-dimethoxybenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine](/img/structure/B2432091.png)